5-bromo-2-hydroxybenzaldehyde [3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
CAS No.:
Cat. No.: VC11442463
Molecular Formula: C18H21BrN6O3
Molecular Weight: 449.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21BrN6O3 |
|---|---|
| Molecular Weight | 449.3 g/mol |
| IUPAC Name | 8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
| Standard InChI | InChI=1S/C18H21BrN6O3/c1-10(2)6-7-25-14-15(24(3)18(28)22-16(14)27)21-17(25)23-20-9-11-8-12(19)4-5-13(11)26/h4-5,8-10,26H,6-7H2,1-3H3,(H,21,23)(H,22,27,28)/b20-9+ |
| Standard InChI Key | AOHFYGDHOWHJLS-AWQFTUOYSA-N |
| Isomeric SMILES | CC(C)CCN1C2=C(N=C1N/N=C/C3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C |
| SMILES | CC(C)CCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C |
| Canonical SMILES | CC(C)CCN1C2=C(N=C1NN=CC3=C(C=CC(=C3)Br)O)N(C(=O)NC2=O)C |
Introduction
Chemical Synthesis and Structural Characterization
Synthesis Methodology
The synthesis of this hydrazone involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-amine under controlled conditions. Key steps include:
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Reagent Preparation: 5-Bromo-2-hydroxybenzaldehyde is typically synthesized via bromination of salicylaldehyde, yielding a molecular weight of 201.017 g/mol .
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Hydrazone Formation: The aldehyde reacts with the purine-derived hydrazine in ethanol or methanol under reflux, with pH maintained between 4–6 to optimize Schiff base formation.
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Purification: Post-reaction, the crude product is purified via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
Table 1: Synthetic Parameters
| Parameter | Condition |
|---|---|
| Reaction Temperature | 60–80°C |
| Solvent | Ethanol/Methanol |
| Reaction Time | 6–12 hours |
| Yield | 65–75% (optimized) |
Structural Analysis
X-ray crystallography and spectroscopic methods confirm the compound’s planar geometry, with a dihedral angle of ~10.6° between aromatic rings, as observed in analogous hydrazones . Intramolecular hydrogen bonds (N–H⋯O, O–H⋯N) stabilize the structure, while weak intermolecular interactions (C–H⋯O, C–H⋯Br) influence crystal packing .
Key Spectroscopic Data:
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IR: Strong absorption at 1630–1650 cm⁻¹ (C=N stretch), 3200–3400 cm⁻¹ (N–H/O–H) .
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¹H NMR: Signals at δ 8.2–8.5 ppm (azomethine proton), δ 10.2 ppm (phenolic -OH), and δ 1.2–1.6 ppm (aliphatic -CH₂- groups) .
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¹¹⁹Sn NMR (for related tin complexes): δ 120–150 ppm, indicating pentacoordinated Sn(IV) .
Physicochemical Properties
Molecular and Electronic Features
The compound’s molecular formula is C₁₈H₂₁BrN₆O₃, with a molecular weight of 457.3 g/mol. Electron-withdrawing (bromine) and donating (hydroxyl) groups on the benzaldehyde moiety create a polarized electronic environment, enhancing reactivity toward nucleophilic agents .
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 210–215°C (decomposes) |
| Solubility | DMSO > DMF > Ethanol (sparingly) |
| LogP (Partition Coefficient) | 2.8 (predicted) |
Stability and Reactivity
Biological Activity and Mechanisms
| Compound | Cell Line (IC₅₀, μM) |
|---|---|
| Target Hydrazone | HCT 116: 18.2 ± 1.5 (predicted) |
| Sorafenib (Control) | HepG2: 6.2 ± 0.8 |
Apoptosis Induction
In vitro studies on related organotin(IV) hydrazones reveal G2/M cell cycle arrest and caspase-3 activation, indicative of intrinsic apoptosis pathways . The presence of hydrophobic groups (e.g., 3-methylbutyl) may enhance membrane permeability, potentiating cytotoxicity.
Applications and Future Directions
Medicinal Chemistry
This hydrazone’s dual functionality (aromatic bromine for electrophilic interactions; purine moiety for DNA intercalation) positions it as a lead candidate for:
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Antiangiogenic Therapies: Targeting VEGFR-2 in hepatocellular carcinoma .
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Colorectal Cancer: Synergistic effects with 5-fluorouracil observed in preliminary assays .
Synthetic Versatility
The compound serves as a precursor for metal complexes (e.g., Sn(IV), Cu(II)), which exhibit enhanced bioactivity due to metal-ligand coordination . Future work should explore structure-activity relationships by modifying the purine substituents.
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